molecular formula C7H17ClN2O B6202357 (3S)-3-amino-N,4-dimethylpentanamide hydrochloride CAS No. 2694057-53-7

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride

Cat. No. B6202357
CAS RN: 2694057-53-7
M. Wt: 180.7
InChI Key:
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Description

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride, also known as 3-Amino-N,4-dimethylpentanamide hydrochloride and abbreviated as 3-ADMPA HCl, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. It is a versatile compound that can be used in a variety of applications, including synthetic organic chemistry and biochemistry.

Scientific Research Applications

3-ADMPA HCl has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and peptidomimetics. It has also been used as a catalyst in the synthesis of heterocycles and as a ligand in coordination chemistry. Additionally, it has been used in the synthesis of polymers, as well as in the synthesis of drugs, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-ADMPA HCl is not fully understood. However, it is believed that the compound acts as an acid catalyst, which means it increases the rate of a reaction by protonating the reactants. This protonation increases the reactivity of the reactants, allowing them to react more quickly and efficiently. Additionally, the compound can act as a ligand, which means it can form a coordinate bond with a metal atom or ion. This can increase the reactivity of the metal atom or ion, allowing it to participate in reactions more efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ADMPA HCl are not well understood. However, it has been shown to have some effects on the central nervous system, including an increase in the release of dopamine and serotonin. It has also been shown to have some anti-inflammatory and analgesic effects. Additionally, it has been shown to have some effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ADMPA HCl in laboratory experiments include its low cost, its availability, and its versatility. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with care. Additionally, it should not be used in experiments involving human subjects.

Future Directions

The future directions for 3-ADMPA HCl include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its synthesis and the development of more efficient and cost-effective methods of synthesizing the compound could be beneficial. Furthermore, further research into its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic, could be beneficial. Finally, further research into its potential use as a catalyst in organic synthesis could also be beneficial.

Synthesis Methods

3-ADMPA HCl can be synthesized from 3-amino-N,4-dimethylpentanamide and hydrochloric acid. The reaction involves the protonation of the amine group of the 3-amino-N,4-dimethylpentanamide with the hydrochloric acid to form the hydrochloride salt. The reaction is carried out in an inert atmosphere such as nitrogen or argon and is typically carried out at room temperature. The reaction is complete in a few minutes and yields a white solid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-N,4-dimethylpentanamide hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-2-pentanone", "ammonia", "hydrogen chloride gas", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-2-pentanone to 3-amino-3-methylpentanoic acid", "React 3-methyl-2-pentanone with ammonia in the presence of sodium hydroxide to form 3-amino-3-methylpentanoic acid", "Step 2: Conversion of 3-amino-3-methylpentanoic acid to (3S)-3-amino-N,4-dimethylpentanamide", "React 3-amino-3-methylpentanoic acid with hydrochloric acid to form (3S)-3-amino-N,4-dimethylpentanamide hydrochloride", "Step 3: Purification of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride", "Isolate the product by filtration and wash with water and sodium chloride" ] }

CAS RN

2694057-53-7

Molecular Formula

C7H17ClN2O

Molecular Weight

180.7

Purity

95

Origin of Product

United States

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